(S)-4-Aminohex-5-enoic acid hydrochloride, also known as (S)-4-aminohex-5-enoic acid, is an amino acid derivative with the chemical formula . This compound is classified as a non-proteinogenic amino acid and is recognized for its potential applications in medicinal chemistry and organic synthesis. Its structural uniqueness arises from the presence of both an amino group and a double bond, distinguishing it from other amino acids.
(S)-4-Aminohex-5-enoic acid hydrochloride falls under the category of amino acids and is specifically classified as a non-proteinogenic amino acid due to its absence from the standard set of amino acids used in protein synthesis. It is also categorized within the broader class of organic compounds featuring both amine and alkene functional groups.
The synthesis of (S)-4-aminohex-5-enoic acid typically involves several key steps:
In industrial settings, large-scale synthesis may utilize optimized reaction conditions to enhance yield and purity. Continuous flow chemistry techniques can also be employed to improve efficiency during production.
The molecular structure of (S)-4-aminohex-5-enoic acid can be represented as follows:
The compound has a molecular weight of approximately 115.16 g/mol, and its structure features a double bond between the fifth and sixth carbon atoms, along with an amino group at the fourth carbon position.
(S)-4-aminohex-5-enoic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, catalytic hydrogenation using palladium on carbon for reduction, and alkyl halides or acyl chlorides for substitution reactions.
The mechanism of action for (S)-4-aminohex-5-enoic acid primarily involves its role as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid, a key inhibitory neurotransmitter in the central nervous system. This inhibition results in increased levels of gamma-aminobutyric acid, thereby enhancing its inhibitory effects on neuronal activity .
The compound interacts with specific molecular targets in metabolic pathways, influencing the synthesis and degradation of other biomolecules. Its mechanism includes:
Relevant data on these properties can be found in chemical databases such as PubChem .
(S)-4-aminohex-5-enoic acid hydrochloride has several scientific uses:
This compound's unique properties and mechanisms make it a valuable asset in both research and pharmaceutical applications.
The production of enantiomerically pure (S)-4-aminohex-5-enoic acid hydrochloride presents significant synthetic challenges due to the need for precise stereocontrol at the C4 position. Several resolution-based methodologies have been developed to access this chiral γ-amino acid derivative:
Diastereomeric Salt Formation: The earliest industrial-scale approach exploited the differential crystallization of diastereomeric salts using chiral resolving agents. Racemic 4-aminohex-5-enoic acid was treated with enantiopure tartaric acid derivatives in alcoholic solvents, yielding the less soluble (S)-tartrate salt as crystalline material. After filtration and purification, the free base was converted to the hydrochloride salt under anhydrous conditions with hydrochloric acid gas in ethereal solvents. This method provided moderate yields (35-45%) but excellent enantiomeric excess (≥98% ee) when optimized at reduced temperatures (0-5°C) to minimize racemization [3] .
Enzymatic Resolution: Lipase-catalyzed kinetic resolution offers a biocatalytic alternative. Racemic N-acetyl-4-aminohex-5-enoic acid ethyl ester undergoes selective hydrolysis using immobilized Candida antarctica lipase B (CAL-B) in biphasic systems. The (S)-enantiomer reacts preferentially to yield (S)-N-acetyl-4-aminohex-5-enoic acid, while the unreacted (R)-ester is separated chromatographically. Acidic deacetylation (6M HCl, reflux) followed by hydrochloride salt formation delivers the target compound with ≥96% ee. Critical parameters include:
Chiral Chromatography: Preparative chiral stationary phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin) enable direct resolution of racemic 4-aminohex-5-enoic acid precursors. The free acid or methyl ester is dissolved in methanol/water (95:5) and injected onto semi-preparative columns (250 × 20 mm ID) at 15 mL/min flow rate. The (S)-enantiomer consistently elutes earlier than its (R)-counterpart, allowing multi-gram isolation (purity >99%, ee >99.5%) after 20-30 cycles. While costly for industrial-scale production, this method is invaluable for reference standard preparation [4].
Table 1: Comparative Analysis of Chiral Resolution Methods
Method | Resolving Agent | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric salts | L-(+)-Dibenzoyltartaric acid | 35-45 | ≥98 | Scalable crystallization |
Enzymatic resolution | CAL-B lipase | 40-42* | ≥96 | Mild conditions |
Chiral chromatography | Teicoplanin CSP | 25-30 | >99.5 | Exceptional purity |
*Yield based on theoretical maximum of 50% for kinetic resolution
Catalytic asymmetric methods provide atom-economical routes to enantiopure (S)-4-aminohex-5-enoic acid hydrochloride, avoiding the inherent 50% yield limitation of resolution techniques:
Isothiourea/Brønsted Acid Cooperative Catalysis: A breakthrough methodology employs benzotetramisole hydrochloride (BTM·HCl) as a dual-function catalyst. The process involves Mannich addition between arylacetic acid pentafluorophenyl esters and hemiaminal ethers (iminium precursors). Key mechanistic features include:
After optimization (THF, 4Å MS, 5 mol% BTM·HCl, rt), the intermediate undergoes hydrolysis and decarboxylation to furnish (S)-4-aminohex-5-enoic acid with 96:4 er. Subsequent hydrochloride salt formation completes the synthesis [7].
Grignard Addition to Chiral Templates: Modified protocols based on EP2537827A1 utilize N-protected 2-pyrrolidone-5-carboxylates as chiral templates. Magnesium-catalyzed vinyl Grignard addition to 5-ethoxy-2-pyrrolidinone in THF at -30°C proceeds with high diastereoselectivity (>20:1 dr). Critical parameters include:
The resulting lactam is hydrolyzed under acidic conditions (6M HCl, 80°C, 12h), directly yielding (S)-4-aminohex-5-enoic acid hydrochloride after solvent removal. This route achieves 65-70% overall yield and >99% ee when using enantiopure starting materials [2].
Asymmetric Hydrogenation: Although less developed for this specific target, catalytic asymmetric hydrogenation of prochiral enamide precursors shows promise. Z-Enamides bearing α-acetamido groups undergo reduction using Rh-DuPHOS catalysts (0.5 mol%) in methanol at 50 psi H₂. Reported conversions exceed 95% with 92-94% ee. Hydrochloride salt formation and deprotection complete the synthesis .
Table 2: Catalytic Asymmetric Synthesis Performance Metrics
Catalytic System | Catalyst Loading | Temperature | Yield (%) | er (S:R) | Key Innovation |
---|---|---|---|---|---|
BTM·HCl cooperative | 5 mol% | Room temp | 81 | 96:4 | Avoids preformed iminium salts |
Vinyl Grignard/lactam | 15 mol% MgBr₂ | -30°C | 70 | >99:1 | Tandem addition/hydrolysis |
Rh-DuPHOS hydrogenation | 0.5 mol% | 50°C, 50 psi | 76 | 96:4 | Mild conditions |
The final hydrochloride salt formation represents a critical purity-determining step requiring stringent control of crystallization parameters:
Crystallization Dynamics: Free base (S)-4-aminohex-5-enoic acid exhibits limited stability and requires immediate conversion to the hydrochloride salt. Optimal crystallization employs:
This protocol yields needle-shaped crystals with residual solvent content <300 ppm and water content <0.1% w/w. XRPD analysis confirms polymorphic form I exclusively [1] [4].
Counterion Effects: Alternative mineral acids (HBr, H₂SO₄) produce hygroscopic salts unsuitable for pharmaceutical applications. Hydrochloride formation in methanol generates solvated crystals (desolvation at 80°C) that risk disproportionation during storage. Non-hygroscopic behavior requires chloride content between 21.0-21.5% (theoretical 21.42%) and melting point decomposition at 195-198°C [1].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0